molecular formula C6H12O2 B3057097 Cyclohexyl hydroperoxide CAS No. 766-07-4

Cyclohexyl hydroperoxide

Cat. No. B3057097
Key on ui cas rn: 766-07-4
M. Wt: 116.16 g/mol
InChI Key: FGGJBCRKSVGDPO-UHFFFAOYSA-N
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Patent
US07834217B2

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (0.95 mol) of cyclohexane, 100 mg of N-hydroxyphthalimide, and 1.9 g of water (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 5.9 mmol of cyclohexane reacted (with a conversion of 0.7%) and thereby yielded 0.3 mmol of cyclohexanone (with a selectivity of 5.1%), 0.2 mmol of cyclohexanol (with a selectivity of 3.4%), and 3.8 mmol of cyclohexyl hydroperoxide (with a selectivity of 64.4%). The total yield of cyclohexanone, cyclohexanol, and cyclohexyl hydroperoxide was 0.45%. N-hydroxyphthalimide has a solubility in water (25° C.) of 0.01 g/100 g-H2O or less.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.9 mmol
Type
reactant
Reaction Step Five
Name
Quantity
1.9 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1C(=O)[C:11]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:10]2C1=O.[O:19]=[O:20]>O>[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:10]1([OH:19])[CH2:11][CH2:14][CH2:15][CH2:16][CH2:17]1.[CH:1]1([O:19][OH:20])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
5.9 mmol
Type
reactant
Smiles
C1CCCCC1
Step Six
Name
Quantity
1.9 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture therein was stirred at 150° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
these formed a slurry at room temperature (25° C.))
CUSTOM
Type
CUSTOM
Details
The autoclave was hermetically sealed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mmol
Name
Type
product
Smiles
C1(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mmol
Name
Type
product
Smiles
C1(CCCCC1)OO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.8 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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